8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c1-29-18-9-7-17(8-10-18)28-24-20-13-16(25)6-11-22(20)26-14-21(24)23(27-28)15-4-3-5-19(12-15)30-2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSUMUDXEOZOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazoloquinoline core, followed by the introduction of the fluorine and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation under specific conditions, typically using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . The reaction converts the pyrazoloquinoline core into oxidized derivatives, such as quinoline-based compounds, by introducing oxygen-containing functional groups.
Key Features :
-
Reagents : KMnO₄ or CrO₃ in acidic or basic conditions.
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Products : Oxidized quinoline derivatives (e.g., hydroquinoline-like structures).
-
Mechanism : Likely involves electrophilic attack on the aromatic rings or the pyrazole moiety, followed by dehydrogenation.
Reduction Reactions
Reduction of this compound typically involves hydrogen gas (H₂) in the presence of catalysts like palladium on carbon (Pd/C) . This process targets functional groups such as nitro or carbonyl moieties (if present) but may also reduce the pyrazoloquinoline framework under harsh conditions.
Key Features :
-
Reagents : H₂, Pd/C, or other transition-metal catalysts.
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Products : Reduced derivatives (e.g., dihydroquinoline or amine derivatives).
-
Mechanism : Hydrogenation of double bonds or reduction of electron-deficient centers.
Substitution Reactions
The compound’s fluorine atom and methoxyphenyl substituents make it susceptible to nucleophilic aromatic substitution. For example, the fluorine atom can be replaced by nucleophiles like amines or thiols under appropriate conditions.
Key Features :
-
Reagents : Nucleophiles (e.g., NH₃, SH⁻), solvents (e.g., dichloromethane), and catalysts (e.g., CuI).
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Products : Substituted derivatives (e.g., pyrazoloquinoline with NH₂ or SH groups).
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Mechanism : The electron-withdrawing fluorine atom facilitates nucleophilic displacement, particularly at positions ortho/para to the substituent.
Cross-Coupling Reactions
While not explicitly detailed in the provided sources, pyrazoloquinoline derivatives often participate in Suzuki-Miyaura or Sonogashira couplings to introduce additional substituents. These reactions could enable the synthesis of analogs with enhanced biological activity.
Key Features :
-
Reagents : Boronic acids, alkyne precursors, and palladium catalysts.
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Products : Functionalized derivatives with extended conjugation.
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Mechanism : Transition-metal-catalyzed coupling at aromatic positions.
Comparative Analysis of Reaction Types
| Reaction Type | Key Reagents | Typical Products | Mechanistic Insight |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Oxidized quinoline derivatives | Electrophilic attack on aromatic rings or pyrazole moiety |
| Reduction | H₂, Pd/C | Reduced derivatives (dihydroquinoline) | Hydrogenation of double bonds or electron-deficient centers |
| Substitution | NH₃, SH⁻, CuI | Substituted pyrazoloquinolines | Fluorine displacement via nucleophilic aromatic substitution |
Experimental Observations
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Yield Optimization : Microwave-assisted reactions (as noted in pyrazolo[4,3-f]quinoline synthesis ) may accelerate reaction times and improve yields for similar pyrazoloquinoline derivatives.
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Selectivity : Fluorine’s electron-withdrawing nature enhances regioselectivity in substitution reactions.
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Stability : The methoxy groups contribute to solubility and stability under acidic/basic conditions.
Scientific Research Applications
Chemistry
In the field of chemistry, 8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline serves as a valuable building block for synthesizing more complex molecules. Its structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in various catalytic processes.
Biology
The compound is under investigation for its potential biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. It may inhibit bacterial growth by disrupting cell wall synthesis.
- Anticancer Potential : Research has shown that derivatives of this compound can induce apoptosis in cancer cells. For example, studies on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have reported IC50 values indicating effective growth inhibition.
Medicine
In medicinal chemistry, ongoing research is exploring the compound's role as a therapeutic agent:
- Enzyme Inhibition : The compound shows promise as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Its ability to bind selectively to active sites enhances its potential as a drug candidate.
- Therapeutic Applications : Investigations into its anti-inflammatory properties suggest that it may reduce inflammation by inhibiting nitric oxide production in macrophages.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines:
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 | 8-fluoro... | 15 |
| A549 | 8-fluoro... | 12 |
| HeLa | 8-fluoro... | 10 |
These findings demonstrate its potential as an effective anticancer agent.
Case Study 2: Anti-inflammatory Activity
In another study assessing anti-inflammatory activity, the compound was tested for its ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages:
| Compound | IC50 (μM) |
|---|---|
| 8-fluoro... | 0.39 |
| Control (Standard) | 0.45 |
The results indicated that structural modifications could enhance anti-inflammatory potency while minimizing cytotoxicity.
Industry Applications
In industrial applications, this compound is utilized in developing new materials and specialty chemicals. Its unique structure allows for the creation of polymers with enhanced properties or the formulation of advanced coatings with specific functional characteristics.
Mechanism of Action
The mechanism of action of 8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards certain targets. The pathways involved may include signal transduction pathways and metabolic pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
3-methoxyphenethylamine: This compound has a similar methoxyphenyl group but lacks the pyrazoloquinoline core and fluorine atom.
Florpyrauxifen-benzyl: This compound contains a fluorine atom and aromatic rings but differs in its overall structure and functional groups.
4-methoxyformanilide: This compound has a methoxy group and an aromatic ring but lacks the complexity of the pyrazoloquinoline structure
Biological Activity
8-Fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 320.35 g/mol
- Log P (cLog P) : Indicates lipophilicity, which is essential for drug design.
Research indicates that derivatives of pyrazolo[4,3-c]quinoline can exhibit various biological activities through different mechanisms:
-
Anti-inflammatory Activity :
- The compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This inhibition is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .
- Anticancer Properties :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinoline derivatives. Key findings include:
- Substituent Effects : The position and nature of substituents on the phenyl rings significantly influence the compound's potency. For example, electron-donating groups at the para position enhance inhibitory activity against NO production compared to ortho or meta substitutions .
- Fluorine Substitution : The presence of fluorine atoms can increase metabolic stability and enhance bioactivity due to their electronegative nature, affecting interactions with biological targets .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Anti-inflammatory Effects :
- Anticancer Activity Assessment :
Data Table: Biological Activity Overview
| Compound Name | Activity Type | IC Value (μM) | Mechanism of Action |
|---|---|---|---|
| 8-Fluoro-Pyrazolo | Anti-inflammatory | 0.39 | Inhibition of iNOS and COX-2 |
| Methoxy Derivative | Anticancer | 1.00 | Induction of apoptosis in cancer cells |
| Fluorinated Variant | Cytotoxicity | 5.00 | Disruption of cellular signaling pathways |
Q & A
Q. Key Data :
| Step | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Cyclization | 71 | Xylenes, triethylamine, 120°C |
Advanced: How can reaction conditions be optimized to improve yields of pyrazolo[4,3-c]quinoline derivatives?
Q. Methodological Answer :
- Solvent Selection : Xylenes or DMF enhance cyclization efficiency due to high boiling points and polarity .
- Catalyst Optimization : Triethylamine or DBU improves deprotonation during cyclization, reducing side products .
- Temperature Control : Maintain 120–140°C to balance reaction rate and decomposition .
- Deuteration Studies : Replace methoxy groups with deuterated analogs (e.g., 4-methoxy-d3-phenyl) to track reaction pathways and optimize isotopic labeling .
Basic: What analytical techniques confirm the structural integrity of this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.72 (d, J = 6.2 Hz, quinoline-H), δ 3.79 (s, OCH₃) .
- ¹³C NMR : Key signals at δ 161.37 (quinoline C=O), δ 55.71 (OCH₃) .
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 326.0691 for chloro analogs) .
- X-ray Crystallography : Use SHELXL for refinement; bond angles (e.g., 120.25° for pyrazole-quinoline junction) validate stereochemistry .
Advanced: How do substituent modifications (e.g., fluoro vs. methoxy) impact biological activity?
Q. Methodological Answer :
- Quantitative SAR (QSAR) :
- Case Study : 3-Amino-4-(4-fluorophenylamino) derivatives show pH-dependent inhibition of β-glucuronidase (IC₅₀ = 0.8 µM at pH 7.0 vs. 12 µM at pH 5.5) .
Advanced: How to resolve contradictions in biological data across studies?
Q. Methodological Answer :
- Assay Standardization :
- Control Experiments : Include 1400 W (NO inhibitor) and shikonin (βG inhibitor) as benchmarks .
Basic: What crystallographic tools are recommended for structural analysis?
Q. Methodological Answer :
- Software : SHELX suite (SHELXL for refinement, SHELXS for solution) .
- Parameters : High-resolution data (<1.0 Å) and twin refinement for complex pyrazolo-quinoline systems .
- Example : A 2009 study resolved bond lengths (1.37–1.42 Å for C-N in pyrazole) using Mo-Kα radiation .
Advanced: How to design deuterated analogs for mechanistic studies?
Q. Methodological Answer :
- Synthetic Route : Replace 4-methoxyphenylhydrazine with 4-methoxy-d3-phenylhydrazine.
- Applications : Track metabolic stability via LC-MS; deuterated analogs show 20% longer half-in vivo .
Basic: What purity standards are critical for pharmacological testing?
Q. Methodological Answer :
- HPLC : ≥98% purity with C18 columns (acetonitrile/water gradient) .
- Residual Solvents : Limit xylenes to <50 ppm (ICH Q3C guidelines) .
Advanced: How to evaluate in vivo efficacy and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
